molecular formula C19H20N2O2 B12057095 Phenylbutazone-13C12 CAS No. 1325559-13-4

Phenylbutazone-13C12

Cat. No.: B12057095
CAS No.: 1325559-13-4
M. Wt: 320.29 g/mol
InChI Key: VYMDGNCVAMGZFE-ZDLJAUBWSA-N
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Description

Phenylbutazone-13C12 is a labeled variant of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). The “13C12” label indicates that twelve carbon atoms in the phenylbutazone molecule are replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in scientific research for tracking the compound’s metabolic pathways and interactions within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone-13C12 involves the incorporation of carbon-13 labeled phenyl groups into the phenylbutazone structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of specialized equipment and techniques, such as isotope separation and purification, is essential to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Phenylbutazone-13C12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylbutazone-13C12 has a wide range of applications in scientific research:

Mechanism of Action

Phenylbutazone-13C12 exerts its effects by inhibiting the enzyme prostaglandin H synthase (PHS), also known as cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The labeled compound allows researchers to study the detailed interactions and pathways involved in this inhibition, providing insights into the molecular targets and mechanisms of action .

Comparison with Similar Compounds

Phenylbutazone-13C12 can be compared with other NSAIDs and labeled compounds:

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides a distinct advantage in tracing and studying the compound’s behavior in complex biological systems. This makes it a valuable tool in both fundamental research and applied sciences .

Properties

CAS No.

1325559-13-4

Molecular Formula

C19H20N2O2

Molecular Weight

320.29 g/mol

IUPAC Name

4-butyl-1,2-di((1,2,3,4,5,6-13C6)cyclohexatrienyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,15+1,16+1

InChI Key

VYMDGNCVAMGZFE-ZDLJAUBWSA-N

Isomeric SMILES

CCCCC1C(=O)N(N(C1=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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